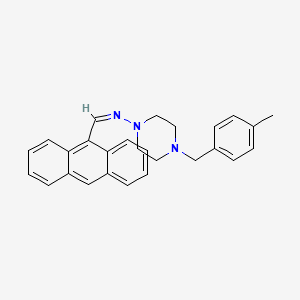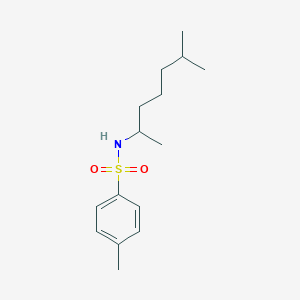![molecular formula C17H15N3O3 B5917892 N'-[3-(1,3-benzodioxol-5-yl)-2-propen-1-ylidene]-6-methylnicotinohydrazide](/img/structure/B5917892.png)
N'-[3-(1,3-benzodioxol-5-yl)-2-propen-1-ylidene]-6-methylnicotinohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[3-(1,3-benzodioxol-5-yl)-2-propen-1-ylidene]-6-methylnicotinohydrazide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known for its unique properties and has been found to have several potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of N'-[3-(1,3-benzodioxol-5-yl)-2-propen-1-ylidene]-6-methylnicotinohydrazide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are essential for cancer cell proliferation. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N'-[3-(1,3-benzodioxol-5-yl)-2-propen-1-ylidene]-6-methylnicotinohydrazide has been found to have several biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress in cancer cells, leading to DNA damage and cell death. It has also been found to inhibit the activity of certain signaling pathways that are essential for cancer cell survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N'-[3-(1,3-benzodioxol-5-yl)-2-propen-1-ylidene]-6-methylnicotinohydrazide in lab experiments is its potent anti-cancer properties. This compound has been found to be effective against a wide range of cancer cell lines and has shown promising results in animal studies. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and duration of treatment to minimize the risk of toxicity.
Orientations Futures
There are several future directions for research on N'-[3-(1,3-benzodioxol-5-yl)-2-propen-1-ylidene]-6-methylnicotinohydrazide. One area of research is in the development of more potent analogs of this compound with improved anti-cancer properties. Another area of research is in the identification of biomarkers that can predict the response of cancer cells to this compound. Additionally, further studies are needed to determine the optimal dosage and duration of treatment to maximize the efficacy of this compound while minimizing the risk of toxicity.
Conclusion:
N'-[3-(1,3-benzodioxol-5-yl)-2-propen-1-ylidene]-6-methylnicotinohydrazide is a chemical compound that has shown promising results in scientific research, particularly in the field of cancer treatment. This compound has potent anti-cancer properties and has been found to inhibit the growth of cancer cells in vitro and in vivo. Further research is needed to fully understand the mechanism of action of this compound and to develop more potent analogs with improved anti-cancer properties.
Méthodes De Synthèse
The synthesis of N'-[3-(1,3-benzodioxol-5-yl)-2-propen-1-ylidene]-6-methylnicotinohydrazide involves the reaction of 3-(1,3-benzodioxol-5-yl)-2-propenal with 6-methylnicotinic acid hydrazide in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol and requires careful monitoring of temperature and reaction time to achieve a high yield of the desired product.
Applications De Recherche Scientifique
N'-[3-(1,3-benzodioxol-5-yl)-2-propen-1-ylidene]-6-methylnicotinohydrazide has been found to have several potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
N-[(Z)-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enylidene]amino]-6-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-12-4-6-14(10-18-12)17(21)20-19-8-2-3-13-5-7-15-16(9-13)23-11-22-15/h2-10H,11H2,1H3,(H,20,21)/b3-2+,19-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZZIKZKWHMFCE-KSBOVRAFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NN=CC=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C=C1)C(=O)N/N=C\C=C\C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(1Z,2E)-3-(1,3-benzodioxol-5-yl)prop-2-en-1-ylidene]-6-methylpyridine-3-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

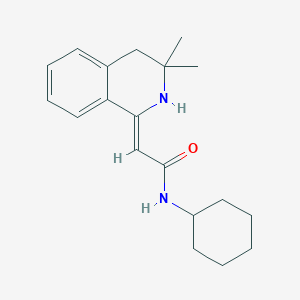
![N,N-diethyl-2-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)ethanamine](/img/structure/B5917830.png)
![N-[3-(diethylamino)propyl]-4-ethoxybenzamide](/img/structure/B5917834.png)
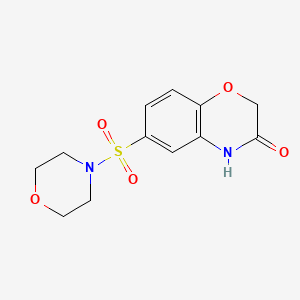
![methyl (3-{[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B5917843.png)
methyl]amino}phenyl)benzamide](/img/structure/B5917862.png)
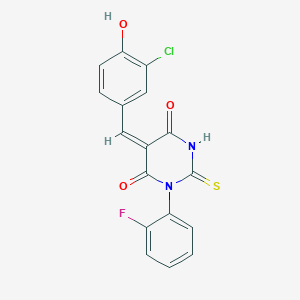
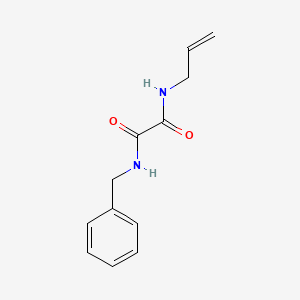
![5-[(5-bromo-3-tert-butyl-2-hydroxybenzylidene)amino]-2,3-dihydro-1,4-phthalazinedione](/img/structure/B5917889.png)
![1-benzyl-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5917899.png)

![N-benzyl-2-[1-methyl-3-(phenylthio)-1H-indol-2-yl]acetamide](/img/structure/B5917908.png)
